molecular formula C17H10F2N2O3 B11781027 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid

Cat. No.: B11781027
M. Wt: 328.27 g/mol
InChI Key: VXPJLNVBIYZJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-(3,5-Difluorophenyl)pyrimidin-4-yl)oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H10F2N2O3

Molecular Weight

328.27 g/mol

IUPAC Name

4-[6-(3,5-difluorophenyl)pyrimidin-4-yl]oxybenzoic acid

InChI

InChI=1S/C17H10F2N2O3/c18-12-5-11(6-13(19)7-12)15-8-16(21-9-20-15)24-14-3-1-10(2-4-14)17(22)23/h1-9H,(H,22,23)

InChI Key

VXPJLNVBIYZJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=NC(=C2)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.